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Compound of Interest

Compound Name: CL 218872

Cat. No.: B1662939 Get Quote

COMPOUND: CL 218 ,872 CAS NUMBER: 66548-69-4 MOLECULAR FORMULA: C₁₃H₉F₃N₄

This technical guide provides an in-depth overview of CL 218 ,872, a triazolopyridazine

derivative with notable activity at the γ-aminobutyric acid type A (GABA-A) receptor. This

document is intended for researchers, scientists, and professionals in drug development,

offering a comprehensive summary of its biochemical properties, mechanism of action, and

relevant experimental data and protocols.

Core Compound Information
CL 218 ,872 is a non-benzodiazepine compound that exhibits high affinity for the

benzodiazepine binding site on the GABA-A receptor.[1] It is characterized as a partial agonist

with functional selectivity for GABA-A receptor subtypes containing the α1 subunit.[1][2] This

selectivity is believed to contribute to its distinct pharmacological profile, which includes

anxiolytic, anticonvulsant, sedative, and amnestic effects.[1]

Property Value Reference

IUPAC Name

3-methyl-6-[3-

(trifluoromethyl)phenyl]-[1][3]

[4]triazolo[4,3-b]pyridazine

[4]

Molecular Weight 278.24 g/mol [5]

Appearance Solid [6]

Solubility Soluble in DMSO and ethanol [5]
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Mechanism of Action and Signaling Pathway
CL 218 ,872 exerts its effects by positively modulating the function of GABA-A receptors, which

are ligand-gated ion channels.[3] The binding of GABA, the primary inhibitory neurotransmitter

in the central nervous system, to its receptor opens a chloride ion (Cl⁻) channel, leading to

hyperpolarization of the neuronal membrane and subsequent inhibition of neuronal firing.[4] CL

218 ,872, by binding to an allosteric site (the benzodiazepine site), enhances the effect of

GABA, thereby increasing the frequency of channel opening and potentiating the inhibitory

signal.[3][6] Its partial agonist activity suggests that it produces a submaximal response

compared to full agonists like diazepam.

The diagram below illustrates the signaling pathway of the GABA-A receptor and the

modulatory role of CL 218 ,872.
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Quantitative Data
The binding affinity and in vivo efficacy of CL 218 ,872 have been quantified in various studies.

The following tables summarize key data points.

Table 1: Binding Affinity (Ki) of CL 218 ,872 for GABA-A
Receptor Subunits

Receptor Subunit Ki (nM) Reference

α1 130 [2]

α2 1820 [2]

α3 1530 [2]

α4 >10000 [2]

α5 490 [2]

α6 >10000 [2]

Table 2: In Vivo Efficacy of CL 218 ,872 in Rodent Models

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 11 Tech Support

https://experiments.springernature.com/articles/10.1385/0-89603-530-1:27
https://experiments.springernature.com/articles/10.1385/0-89603-530-1:27
https://experiments.springernature.com/articles/10.1385/0-89603-530-1:27
https://experiments.springernature.com/articles/10.1385/0-89603-530-1:27
https://experiments.springernature.com/articles/10.1385/0-89603-530-1:27
https://experiments.springernature.com/articles/10.1385/0-89603-530-1:27
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1662939?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Experiment
al Model

Species Effect
Effective
Dose
(mg/kg)

Route Reference

Footshock-

Induced

Fighting

Mouse
Inhibition

(ED₅₀)
58 p.o. [7]

Locomotor

Activity
Rat Reduction 5-20 p.o. [7]

Diazepam-

Induced Loss

of Righting

Reflex

Mouse Antagonism 20-40 s.c. [7]

Morris Water

Maze
Rat

Impairment of

Place

Learning

5-20 i.p. [7]

Amygdaloid-

Kindled

Seizures

Rat

Retardation

of Seizure

Development

5, 10, 20 i.p. [8]

Kainate-

Induced

Convulsions

Rat

Reduction of

Convulsions

and

Neuropatholo

gy

≥25 i.p. [9]

Holeboard

Test
Rat

Sedative

Effects

(Reduced

Locomotor

Activity)

10 i.p. [9]

Experimental Protocols
Detailed methodologies for key experiments cited are provided below. These protocols are

representative and may require optimization for specific experimental conditions.
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Radioligand Binding Assay ([³H] CL 218 ,872)
This protocol describes a competitive radioligand binding assay to determine the affinity of test

compounds for the benzodiazepine binding site on GABA-A receptors using [³H] CL 218 ,872.

Materials:

[³H] CL 218 ,872 (specific activity ~70-90 Ci/mmol)

Rat cerebral cortex membrane preparation

Assay Buffer: 50 mM Tris-HCl, pH 7.4

Unlabeled CL 218 ,872 or other competing ligands

Diazepam (for non-specific binding determination)

Glass fiber filters (e.g., Whatman GF/B)

Scintillation cocktail and counter

Procedure:

Membrane Preparation: Homogenize rat cerebral cortices in ice-cold assay buffer. Centrifuge

the homogenate at 1,000 x g for 10 minutes to remove nuclei and large debris. Centrifuge

the resulting supernatant at 40,000 x g for 20 minutes. Resuspend the pellet in fresh buffer

and repeat the centrifugation. The final pellet is resuspended in assay buffer to a protein

concentration of approximately 1-2 mg/mL.

Assay Setup: In triplicate, set up assay tubes containing:

Total Binding: Membrane preparation, assay buffer, and [³H] CL 218 ,872 (at a

concentration near its Kd, e.g., 20 nM).

Non-specific Binding: Membrane preparation, assay buffer, [³H] CL 218 ,872, and a high

concentration of unlabeled diazepam (e.g., 10 µM).
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Competition Binding: Membrane preparation, assay buffer, [³H] CL 218 ,872, and varying

concentrations of the test compound.

Incubation: Incubate the tubes at 0-4°C for 60 minutes.

Filtration: Terminate the incubation by rapid vacuum filtration through glass fiber filters. Wash

the filters three times with ice-cold assay buffer.

Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the

radioactivity using a scintillation counter.

Data Analysis: Calculate specific binding by subtracting non-specific binding from total

binding. For competition assays, determine the IC₅₀ value and calculate the Ki using the

Cheng-Prusoff equation.

In Vivo Behavioral Assays
The following diagram outlines a general workflow for conducting in vivo behavioral

experiments with CL 218 ,872.
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4.2.1. Holeboard Test for Sedative and Anxiolytic-like Activity
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This test assesses exploratory behavior and anxiety in rodents.

Apparatus: A square arena with a floor containing multiple holes. Automated systems with

infrared beams are often used to detect head-dips and locomotor activity.

Procedure:

Acclimatize the animals to the testing room for at least 60 minutes before the experiment.

Administer CL 218 ,872 or vehicle to the animals at the desired dose and route.

After a specified pretreatment time (e.g., 30 minutes for i.p. injection), place the animal in the

center of the holeboard.

Record the following parameters for a set duration (e.g., 5-10 minutes):

Number of head-dips into the holes.

Duration of head-dips.

Locomotor activity (distance traveled or number of line crossings).

Rearing frequency.

A decrease in head-dips and locomotor activity is indicative of sedative effects. An increase

in head-dips at non-sedative doses can suggest anxiolytic-like activity.

4.2.2. Amygdaloid Kindling for Anticonvulsant Activity

This model is used to study the development of seizures and to screen for anticonvulsant

drugs.

Procedure:

Electrode Implantation: Surgically implant a bipolar stimulating and recording electrode into

the amygdala of the rat. Allow for a post-operative recovery period.
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Kindling Stimulation: Apply a brief, low-intensity electrical stimulation to the amygdala once

daily.

Seizure Scoring: Observe and score the behavioral seizure response according to a

standardized scale (e.g., Racine's scale).

Drug Administration: Once the animals are fully kindled (consistently showing generalized

seizures), administer CL 218 ,872 or vehicle prior to the daily stimulation.

Data Analysis: A reduction in seizure score or a complete blockade of seizures indicates

anticonvulsant activity. The effect on afterdischarge duration (the period of epileptiform

electrical activity in the brain following stimulation) is also measured.[8]

Conclusion
CL 218 ,872 is a valuable research tool for investigating the role of the α1 subunit of the GABA-

A receptor in various physiological and pathological processes. Its distinct pharmacological

profile, characterized by sedative, anxiolytic, and anticonvulsant properties, makes it a

compound of interest for the development of novel therapeutics targeting GABAergic

neurotransmission. The data and protocols presented in this guide are intended to facilitate

further research into the properties and potential applications of CL 218 ,872.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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